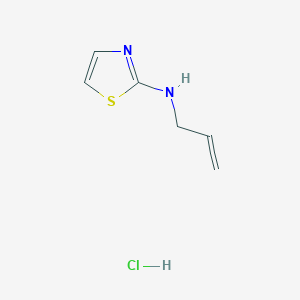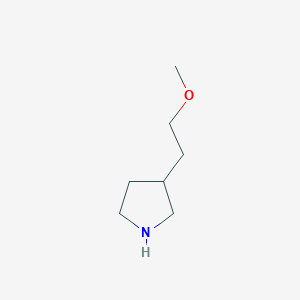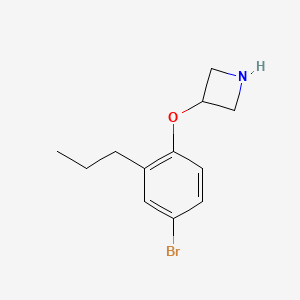![molecular formula C7H4BrN3O2 B1525236 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190309-83-1](/img/structure/B1525236.png)
3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Inhibiteurs du récepteur du facteur de croissance des fibroblastes
Les dérivés de 1H-pyrrolo[2,3-b]pyridine, y compris la 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, se sont révélés avoir une activité puissante contre FGFR1, 2 et 3 . Ces composés peuvent inhiber la prolifération des cellules de cancer du sein 4T1 et induire l'apoptose . Ils inhibent également de manière significative la migration et l'invasion des cellules 4T1 .
Thérapie anticancéreuse
L'activation anormale de la voie de signalisation FGFR joue un rôle essentiel dans divers types de tumeurs . Par conséquent, le ciblage des FGFR représente une stratégie attrayante pour la thérapie anticancéreuse . Les dérivés de 1H-pyrrolo[2,3-b]pyridine sont en cours de développement comme une classe de composés ciblant le FGFR avec des perspectives de développement .
Synthèse d'inhibiteurs de la kinase Cdc7
La 5-nitro-1H-pyrrolo[2,3-b]pyridine, un composé étroitement lié à la this compound, est utilisée dans la synthèse d'inhibiteurs de la kinase Cdc7 . Ces inhibiteurs sont explorés comme une nouvelle thérapie contre le cancer .
Synthèse de 4-anilinoquinazolines
La 5-nitro-1H-pyrrolo[2,3-b]pyridine est également un intermédiaire dans la synthèse des 4-anilinoquinazolines . Ces composés sont des agents anticancéreux potentiels .
5. Synthèse d'inhibiteurs de protéines kinases à base d'azaindole La 5-bromo-1H-pyrrolo[2,3-b]pyridine, un autre composé étroitement lié à la this compound, est utilisée pour la synthèse d'inhibiteurs de protéines kinases à base d'azaindole .
Activité antiproliférative contre les cellules Hep3B
Les dérivés de 1H-pyrrolo[2,3-b]pyridine ont été développés comme des inhibiteurs du FGFR4 ayant une activité antiproliférative puissante contre les cellules Hep3B .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as mixed lineage kinase 3 (MLK3), which is involved in cellular signaling pathways . The compound binds to the active site of MLK3, inhibiting its activity and thereby affecting downstream signaling processes. Additionally, this compound interacts with other proteins and biomolecules, potentially altering their function and contributing to its overall biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by interfering with the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial for cell growth and survival . Furthermore, this compound can induce apoptosis in certain cell types, highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes and proteins, inhibiting their activity and altering their function . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. The inhibition of MLK3 and FGFR signaling pathways by this compound leads to downstream effects on cellular processes such as proliferation, migration, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including damage to tissues and organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through processes such as reduction, oxidation, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s activity, stability, and overall biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and interactions with target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization can enhance its interactions with target enzymes and proteins, contributing to its overall biochemical effects.
Propriétés
IUPAC Name |
3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-3-10-7-5(6)1-4(2-9-7)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFSTNNKVGMXMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-Bromo-2-pyridinyl)amino]-2-butanol](/img/structure/B1525156.png)






![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1525169.png)


![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525172.png)
![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine](/img/structure/B1525174.png)

